5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-22-15-8-7-13(17)10-16(15)23(20,21)18-11-14(19)9-12-5-3-2-4-6-12/h2-8,10,14,18-19H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXSTHFZAJWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 2-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.
Fluorination: The amine is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom.
Alkylation: The final step involves the alkylation of the fluorinated intermediate with 2-hydroxy-3-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom enhances binding affinity through hydrophobic interactions. The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Similarities and Differences
The compound shares a sulfonamide core with several analogs, but differences in substituents significantly influence its properties. Below is a comparative analysis based on structural and functional group variations:
Table 1: Structural Comparison of Sulfonamide Derivatives
Notes:
- Similarity Scores : Calculated based on structural overlap (e.g., common benzene-sulfonamide backbone, substituent positions) .
- Functional Group Impact: The 2-hydroxy-3-phenylpropyl group in the target compound enhances hydrogen-bonding capacity compared to analogs like 2-(2-methoxyethoxy)benzenesulfonamide, which lacks hydroxyl groups . Fluorine vs. Oxo Groups: The 5-fluoro substituent in the target compound may improve metabolic stability relative to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5), where the ketone group could increase reactivity .
Pharmacological and Physicochemical Implications
Lipophilicity : The phenyl group in the target compound likely increases lipophilicity compared to analogs with shorter alkyl chains (e.g., ethyl 2-methoxy-5-sulfamoylbenzoate), which may affect membrane permeability .
Hydrogen Bonding: The hydroxyl group in the target compound’s side chain supports interactions with polar residues in biological targets, a feature absent in non-hydroxylated analogs like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide .
Steric Effects : The bulky 3-phenylpropyl substituent may impose steric hindrance, differentiating the target’s activity from smaller derivatives such as 2-(2-methoxyethoxy)benzenesulfonamide .
Biological Activity
5-Fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methoxybenzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Fluorinated aromatic ring
- Methoxy group
- Sulfonamide moiety
These structural features contribute to its unique biological properties and mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Similar sulfonamide compounds exhibit significant antibacterial effects against various pathogens. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
Synthesis
The synthesis of this compound typically involves:
- Reaction of substituted anilines with sulfonyl chlorides.
- Control of reaction conditions (temperature, pH) to achieve high yields.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product identity and purity.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation in vitro | |
| Cytotoxicity | Inhibits proliferation of cancer cells |
Case Studies
- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against L1210 mouse leukemia cells. The results indicated that modifications in structure significantly affect antibacterial potency, with some derivatives showing IC(50) values in the nanomolar range, indicating strong inhibitory effects on cell proliferation .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of alkylating phosphoramidate analogs derived from similar compounds. The findings suggested that these compounds exhibited modest cytotoxicity against B16 melanoma cells, with the potency being more dependent on the alkylating moiety than on the fluorinated or methoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
